molecular formula C17H22N2O B11375318 2,2,5-Trimethyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2,2,5-Trimethyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11375318
M. Wt: 270.37 g/mol
InChI Key: CDXQXBMWJSZAIW-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure. It is known for its stability and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a diazatricyclo core, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-Trimethyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,2,5-Trimethyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The compound’s diazatricyclo structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    5,7-Diethyl-2-(4-isopropylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar tricyclic structure with different substituents.

    2,2,5-Trimethyl-7-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Similar core structure with variations in the phenyl group.

Uniqueness

2,2,5-Trimethyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific substituents and the resulting chemical properties. Its stability and potential for diverse applications make it a valuable compound in various research fields.

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

2,2,5-trimethyl-7-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C17H22N2O/c1-15(2)18-9-16(3)10-19(15)12-17(11-18,14(16)20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3

InChI Key

CDXQXBMWJSZAIW-UHFFFAOYSA-N

Canonical SMILES

CC1(N2CC3(CN1CC(C2)(C3=O)C4=CC=CC=C4)C)C

Origin of Product

United States

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